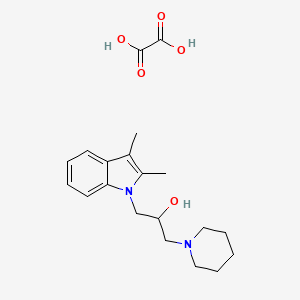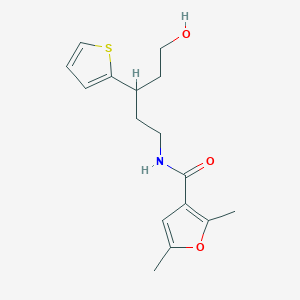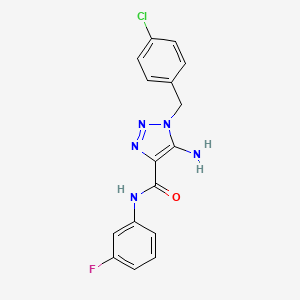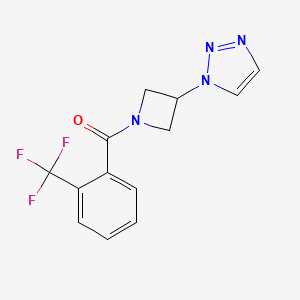
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature.
Applications De Recherche Scientifique
Synthesis of Trisubstituted Indoles
The compound can be utilized in the synthesis of trisubstituted indoles, which are significant in the development of diverse heterocycles. This process is based on a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid, high yielding, and uses readily available building blocks . These trisubstituted indoles are important for creating compounds like tryptolines, spiropyrans, indolines, oxindoles, and spirocycles, which have applications in asymmetric dearomatisation and the creation of polymers and composite materials for energy storage and biomedical applications .
Biological Potential in Pharmacology
Indole derivatives, including the compound , show a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them valuable in drug discovery and development, as they can bind with high affinity to multiple receptors, leading to the creation of new therapeutic agents .
Plant Hormone Synthesis
The compound can be involved in the synthesis of plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. This hormone plays a crucial role in the regulation of plant growth and development, making the compound valuable in agricultural research and applications .
Material Science Applications
Indole derivatives are used in material science, particularly in the creation of composite materials. These materials have applications in energy storage, which is crucial for the development of batteries and other energy storage devices. They also have biomedical applications, potentially in the development of drug delivery systems and tissue engineering .
Antiviral Agent Development
The compound’s indole core can be modified to create antiviral agents. These derivatives have been tested against a broad range of RNA and DNA viruses, showing potential as treatments for viral infections .
Anti-inflammatory and Anticancer Research
Due to its biological activity, the compound can be used in the development of anti-inflammatory and anticancer drugs. Its ability to modulate various biological pathways makes it a candidate for the treatment of chronic inflammation and cancer .
Neuropharmacological Research
Indole derivatives have shown potential in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases. Their ability to interact with brain receptors and influence neurotransmitter levels makes them candidates for drugs targeting conditions like Alzheimer’s and Parkinson’s disease .
Environmental Science
In environmental science, indole derivatives can be used to study soil and water contamination. Their interaction with environmental toxins can help in understanding the mechanisms of pollution and contribute to the development of decontamination strategies .
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-14-15(2)20(18-9-5-4-8-17(14)18)13-16(21)12-19-10-6-3-7-11-19;3-1(4)2(5)6/h4-5,8-9,16,21H,3,6-7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZYQMEDTXXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCC3)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2998216.png)
![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)
![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2998225.png)


![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)
![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)